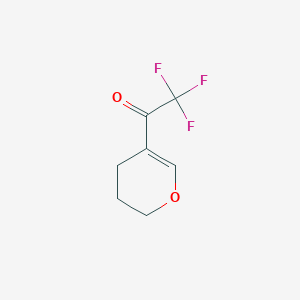

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

Descripción general

Descripción

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H7F3O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. The trifluoroethanone group adds unique properties to the compound, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone typically involves the reaction of 3,4-dihydro-2H-pyran with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research has indicated that compounds similar to 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone exhibit significant antiviral and antimicrobial activities. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its interaction with biological membranes. Studies have shown that derivatives of pyranones can inhibit viral replication and bacterial growth effectively. For instance, a study demonstrated that pyran derivatives could inhibit the replication of HIV and other viruses by interfering with their life cycles .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. Researchers have synthesized novel derivatives that show promise in treating conditions such as cancer and inflammation. The ability to modify the pyran ring offers a pathway to create targeted therapies with improved efficacy and reduced side effects .

Material Science

Development of Fluorinated Polymers

this compound can be utilized in the production of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in harsh environments. The incorporation of trifluoromethyl groups into polymer backbones can enhance their properties, leading to materials that are useful in coatings, adhesives, and electronic components .

Nanotechnology Applications

In nanotechnology, this compound has been explored as a precursor for synthesizing nanoparticles with specific surface properties. These nanoparticles can be functionalized for various applications, including drug delivery systems where controlled release is crucial. The unique chemical structure allows for the attachment of biological molecules, making these nanoparticles suitable for targeted therapies .

Agrochemicals

Pesticide Development

The compound has potential applications in developing new pesticides and herbicides. Its structure suggests that it may possess herbicidal activity against certain plant species. Research into its efficacy as a pesticide is ongoing, focusing on its ability to disrupt metabolic pathways in target organisms while minimizing toxicity to non-target species .

Plant Growth Regulators

Additionally, derivatives of this compound are being investigated as plant growth regulators. These compounds could enhance growth rates or improve resistance to environmental stressors in crops. Field trials are necessary to evaluate their effectiveness and safety in agricultural settings .

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry examined a series of pyran derivatives including this compound for their antiviral properties against influenza virus. The results showed that certain modifications led to compounds with IC50 values in the low micromolar range.

Case Study 2: Polymer Synthesis

Research conducted at a leading materials science laboratory demonstrated the successful incorporation of this compound into a fluorinated polymer matrix. The resulting material exhibited enhanced thermal stability and chemical resistance compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydro-2H-pyran: A precursor in the synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone.

2,2,2-Trifluoroethanone: A simpler compound with similar functional groups but lacking the pyran ring.

Uniqueness

This compound is unique due to the combination of the pyran ring and the trifluoroethanone group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Actividad Biológica

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone is a compound characterized by its unique trifluoroethanone structure combined with a dihydropyran moiety. The compound's molecular formula is CHFO, and it has garnered attention for its potential biological activities, particularly in pharmacology and toxicology.

- CAS Number : 109317-74-0

- Molecular Weight : 180.124 g/mol

- Molecular Structure : The compound features a trifluoromethyl group attached to a carbonyl adjacent to a dihydropyran ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Receptor Interaction : Research indicates that compounds containing dihydropyran structures can engage with adenosine receptors (A and A), which are implicated in anti-inflammatory processes. For instance, modifications of similar pyran-based compounds have shown high affinity for these receptors, suggesting that this compound may exhibit similar properties .

- Anti-inflammatory Effects : The dihydropyran moiety is associated with compounds that demonstrate anti-inflammatory actions through the modulation of cytokine release and inhibition of inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

- Toxicological Profile : Preliminary studies indicate that related compounds exhibit varying degrees of toxicity. For example, acute toxicity studies on similar structures have reported LD50 values ranging from 1640 to 3740 mg/kg in rats, indicating a moderate toxicity profile . Understanding the toxicological aspects is crucial for evaluating the safety of this compound in therapeutic contexts.

Case Study 1: Anti-inflammatory Activity

A study focusing on the synthesis and biological evaluation of pyran derivatives found that certain modifications led to enhanced binding affinity at A receptors. These findings suggest that similar modifications in this compound could yield potent anti-inflammatory agents .

Case Study 2: Toxicity Assessment

In toxicity assessments involving related dihydropyran compounds, significant irritation was noted at high concentrations. The acute inhalation exposure showed transient signs of ocular and respiratory irritation at concentrations above 1310 ppm . This emphasizes the need for careful handling and further investigation into the safety profile of this compound.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFORTFPVUYECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396070 | |

| Record name | Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109317-74-0 | |

| Record name | Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.